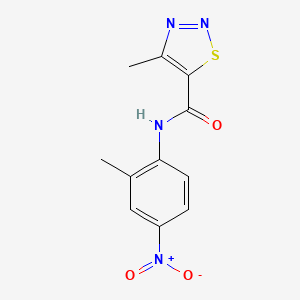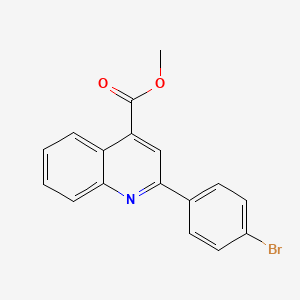
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one, also known as flavokawain B, is a natural compound found in the roots of the kava plant (Piper methysticum). It has gained attention in the scientific community due to its potential health benefits and therapeutic properties.
Mechanism of Action
The exact mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is commonly overactive in cancer cells. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to have anti-inflammatory and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B in lab experiments is its relatively low toxicity compared to other anti-cancer agents. It has been shown to be well-tolerated in animal studies, with no significant side effects reported. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the purity of the compound can vary depending on the method of extraction or synthesis, which can affect the reproducibility of results.
Future Directions
There are several areas of future research for 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B. One area is the development of more efficient synthesis methods to produce a pure form of the compound. Another area is the investigation of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B's potential use in combination with other anti-cancer agents, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B, and to identify any potential side effects or toxicity. Finally, there is potential for the development of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B as a therapeutic agent for other diseases, such as inflammatory disorders or microbial infections.
Synthesis Methods
Flavokawain B can be extracted from the roots of the kava plant, or synthesized in a laboratory setting. The most common method of synthesis involves the reaction of 2,4-dihydroxyacetophenone with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization and oxidation. This method yields a pure form of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B, which can be used for further research.
Scientific Research Applications
Flavokawain B has been studied for its potential anti-cancer properties, particularly in breast and prostate cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It also has anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been studied for its potential use as an anti-microbial agent, particularly against drug-resistant bacteria.
properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO3/c22-17-9-5-4-8-15(17)20-19(13-6-2-1-3-7-13)16-11-10-14(23)12-18(16)25-21(20)24/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCMIAEEWZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346060 |
Source


|
| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
CAS RN |
263365-35-1 |
Source


|
| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2456287.png)
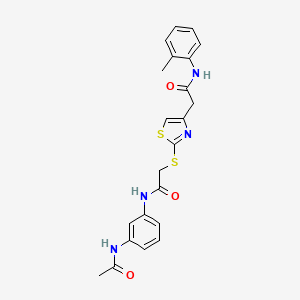
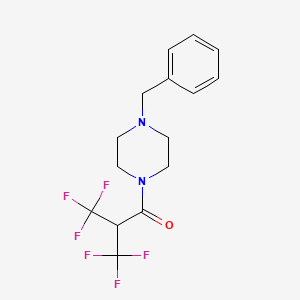
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2456292.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate](/img/structure/B2456293.png)
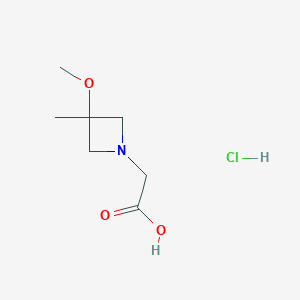
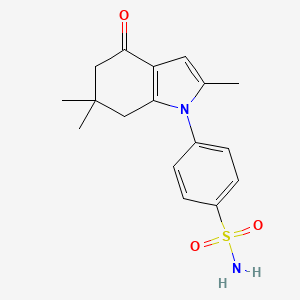
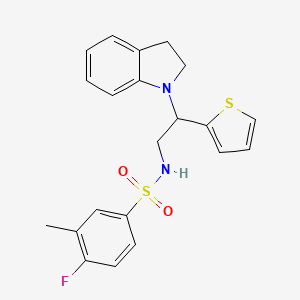
![4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2456299.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2456302.png)
![4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2456303.png)
![N-[cyano-(4-fluorophenyl)methyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2456305.png)
